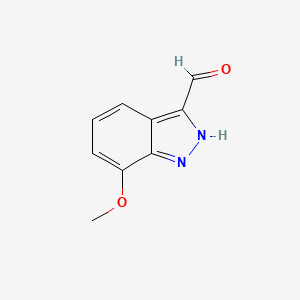
7-Methoxy-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The methoxy group at the 7th position and the aldehyde group at the 3rd position make this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation: 7-Methoxy-1H-indazole-3-carboxylic acid.
Reduction: 7-Methoxy-1H-indazole-3-methanol.
Substitution: Various substituted indazoles, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly as kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, indazole derivatives often act as enzyme inhibitors. For example, they can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The methoxy and aldehyde groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
1H-Indazole-3-carbaldehyde: Lacks the methoxy group, making it less hydrophobic.
7-Methyl-1H-indazole-3-carbaldehyde: Has a methyl group instead of a methoxy group, affecting its reactivity and solubility.
5-Methoxy-1H-indazole-3-carbaldehyde: The methoxy group is at a different position, altering its chemical properties.
Uniqueness: The presence of the methoxy group at the 7th position in 7-Methoxy-1H-indazole-3-carbaldehyde provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted drug design and other specialized applications.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
7-methoxy-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(5-12)10-11-9(6)8/h2-5H,1H3,(H,10,11) |
Clave InChI |
VLFGPCFGXQRFBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(NN=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







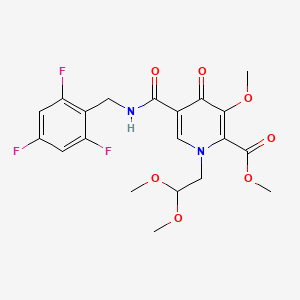

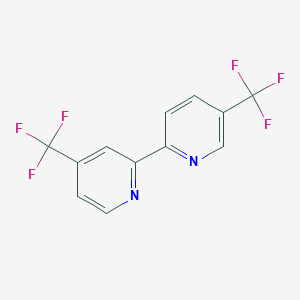
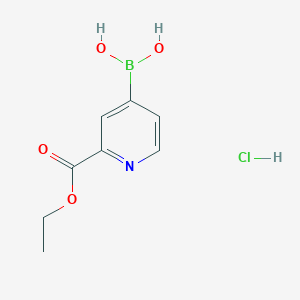
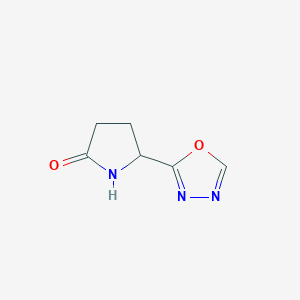

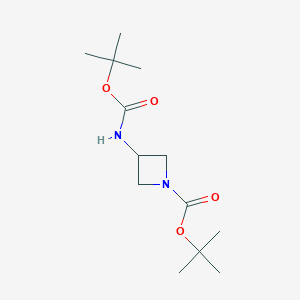
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
